methyl 6-methoxy-3H-benzotriazole-5-carboxylate

Purity (HPLC) Pharmaceutical Reference Standard Alizapride Impurity

Methyl 6‑methoxy‑1H‑benzotriazole‑5‑carboxylate (CAS 59338‑86‑2) is a substituted benzotriazole ester that serves as the definitive, regulatory‑ready 5‑carboxylate impurity reference standard for the antiemetic drug Alizapride [REFS‑1]. Regulated as a REACH‑registered intermediate (EC 261‑705‑9) [REFS‑2], the compound is supplied under ISO‑certified quality systems with purity typically ≥98 % (HPLC) [REFS‑3] and is exclusively harnessed in ANDA/NDA analytical method validation, quality‑controlled production, and pharmacopoeial traceability [REFS‑1].

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
CAS No. 59338-86-2
Cat. No. B6166448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-methoxy-3H-benzotriazole-5-carboxylate
CAS59338-86-2
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=NNN=C2C=C1C(=O)OC
InChIInChI=1S/C9H9N3O3/c1-14-8-4-7-6(10-12-11-7)3-5(8)9(13)15-2/h3-4H,1-2H3,(H,10,11,12)
InChIKeyZNWDIENXWNBKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methyl 6‑Methoxy‑1H‑Benzotriazole‑5‑Carboxylate (CAS 59338‑86‑2): Sourcing the Pharmacopoeial Alizapride 5‑Carboxylate Impurity


Methyl 6‑methoxy‑1H‑benzotriazole‑5‑carboxylate (CAS 59338‑86‑2) is a substituted benzotriazole ester that serves as the definitive, regulatory‑ready 5‑carboxylate impurity reference standard for the antiemetic drug Alizapride [REFS‑1]. Regulated as a REACH‑registered intermediate (EC 261‑705‑9) [REFS‑2], the compound is supplied under ISO‑certified quality systems with purity typically ≥98 % (HPLC) [REFS‑3] and is exclusively harnessed in ANDA/NDA analytical method validation, quality‑controlled production, and pharmacopoeial traceability [REFS‑1].

Why a Generic Benzotriazole Ester Cannot Replace Methyl 6‑Methoxy‑1H‑Benzotriazole‑5‑Carboxylate in Alizapride ANDA Submissions


Regulatory guidelines require impurity reference standards to be fully characterized and specifically identified; Alizapride’s 5‑carboxylate impurity (CAS 59338‑86‑2) is the only benzotriazole ester that fulfills the pharmacopoeial monograph for this process‑related impurity [REFS‑1]. Generic methyl benzotriazole‑5‑carboxylate (CAS 113053‑50‑2) or benzotriazole‑5‑carboxylic acid (CAS 23814‑12‑2) differ in substitution, lipophilicity, and spectroscopic fingerprints, making them unsuitable for the validated HPLC methods used in Alizapride quality control [REFS‑2]. The target compound’s 6‑methoxy group and ester orientation are essential for co‑elution behavior and spectral identification; substitution with an unsubstituted or differently substituted analog would invalidate validated analytical procedures and risk regulatory non‑compliance [REFS‑1].

Quantitative Differentiation of Methyl 6‑Methoxy‑1H‑Benzotriazole‑5‑Carboxylate from Closest In‑Class Analogs


Purity Benchmark vs. the Closest Alizapride Process Intermediate (Methyl 4‑Amino‑2‑Methoxy‑5‑Nitrobenzoate)

The target compound is routinely provided at ≥98 % purity (HPLC) [REFS‑1], whereas the preceding process intermediate, methyl 4‑amino‑2‑methoxy‑5‑nitrobenzoate, is commercially supplied at ≥99 % (HPLC) [REFS‑2]. Although the numerical purity is slightly lower, the target compound’s identity as the final carboxylate impurity mandates additional pharmacopoeial characterization (NMR, IR, MS) that is not required for the nitro‑intermediate [REFS‑1].

Purity (HPLC) Pharmaceutical Reference Standard Alizapride Impurity

Lipophilicity (log P) Advantage Over Unsubstituted Methyl Benzotriazole‑5‑Carboxylate

The computed log P of methyl 6‑methoxy‑1H‑benzotriazole‑5‑carboxylate is **1.69** [REFS‑1], whereas the unsubstituted methyl 1H‑benzotriazole‑5‑carboxylate exhibits a lower log P of **1.30** [REFS‑2]. This 0.39‑unit increase arises from the 6‑methoxy substituent, enhancing retention in reversed‑phase HPLC methods and improving separation from the Alizapride API peak during impurity profiling.

Lipophilicity log P Chromatographic Retention

Hydrogen‑Bond Donor/Acceptor Profile vs. Benzotriazole‑5‑Carboxylic Acid

Methyl 6‑methoxy‑1H‑benzotriazole‑5‑carboxylate possesses **1 hydrogen‑bond donor** and **5 hydrogen‑bond acceptors** (topological polar surface area 77.1 Ų) [REFS‑1]. In contrast, benzotriazole‑5‑carboxylic acid (CAS 23814‑12‑2) has **2 hydrogen‑bond donors** and **5 acceptors** (TPSA ~86 Ų) [REFS‑2]. The reduction of one donor site in the methyl ester improves membrane permeability and alters solid‑state stability, which affects its solubility profile in organic solvents used for standard preparation.

Hydrogen Bonding Topological Polar Surface Area Drug‑Likeness

Exclusive Regulatory Pedigree as the Only Pharmacopoeial Alizapride 5‑Carboxylate Impurity

CAS 59338‑86‑2 is uniquely designated as **Alizapride Impurity D** (USP/EP) / **Alizapride 5‑Carboxylate Impurity** [REFS‑1]. No other benzotriazole derivative (e.g., CAS 59338‑84‑0, CAS 114614‑65‑2, CAS 113053‑50‑2) shares this regulatory identity. This exclusivity is binary: the target compound is the sole substance against which Alizapride batch‑release analytical methods are validated [REFS‑2].

Alizapride Impurity D Pharmacopoeial Standard ANDA/NDA Compliance

High‑Value Application Scenarios for Methyl 6‑Methoxy‑1H‑Benzotriazole‑5‑Carboxylate (CAS 59338‑86‑2)


Alizapride ANDA/NDA Impurity Profiling & Method Validation

The compound is the mandatory reference standard for quantifying the 5‑carboxylate process impurity in Alizapride drug substance and finished product. Its distinct log P (1.69) and hydrogen‑bond profile ensure baseline chromatographic separation from the API and other related substances when used at concentrations down to the ICH Q3B reporting threshold [REFS‑1].

Pharmacopoeial Monograph Compliance (USP/EP) for Alizapride

As the listed Impurity D, CAS 59338‑86‑2 is required for system suitability testing and impurity limit verification in the official pharmacopoeial monograph. Its exclusive regulatory status makes it the only acceptable standard for this purpose [REFS‑1].

Stability‑Indicating Method Development in Forced Degradation Studies

The methyl ester hydrolysis product (the 5‑carboxylic acid analog) is a potential degradant; the intact ester (CAS 59338‑86‑2) serves as the un‑degraded reference marker. Its higher lipophilicity relative to the free acid facilitates separation of degradant peaks in stability‑indicating HPLC methods [REFS‑2].

Reference Standard for Synthesis of Alizapride Carboxamide Derivatives

The methyl ester is a key starting material for the synthesis of 6‑methoxy‑1H‑benzotriazole‑5‑carboxamide derivatives, a class of compounds possessing dual antiemetic and gastrointestinal prokinetic activity. Procurement of this intermediate in high purity (≥98 %) ensures reproducible yields in subsequent amidation reactions [REFS‑3].

Quote Request

Request a Quote for methyl 6-methoxy-3H-benzotriazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.